
スニチニブ-d10
概要
説明
スニチニブ-d10は、小型分子で、マルチターゲット受容体型チロシンキナーゼ阻害剤であるスニチニブの重水素化形態です。スニチニブは主に、腎細胞癌とイマチニブ耐性胃腸間質腫瘍の治療に使用されています。重水素化バージョンであるthis compoundは、安定同位体標識のため、薬物の体内の挙動を追跡する薬物動態研究でよく使用されます。
科学的研究の応用
Pharmacokinetic Studies
Pharmacokinetics (PK) involves studying how drugs are absorbed, distributed, metabolized, and excreted in the body. Sunitinib-d10 has been utilized in several PK studies due to its unique properties that allow for improved sensitivity and specificity in detection.
Method Development for PK Analysis
Recent advances in analytical techniques have enabled the sensitive quantification of sunitinib-d10 and its metabolites. For instance, a study developed a method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure sunitinib and its active metabolite N-desethylsunitinib in human plasma. The method achieved lower limits of quantification (LLOQ) as low as 0.1 ng/mL, providing reliable data for therapeutic drug monitoring (TDM) .
Table 1: Calibration Data for Sunitinib-d10 Analysis
Compound | LLOQ (ng/mL) | R² Value |
---|---|---|
Sunitinib-d10 | 0.1 | >0.997 |
N-desethyl Sunitinib | 0.1 | >0.997 |
Therapeutic Drug Monitoring
Sunitinib-d10 is particularly useful in TDM due to its ability to serve as an internal standard in various analytical methods. This application is crucial for optimizing dosing regimens and minimizing toxicity associated with sunitinib therapy.
Enhanced Sensitivity and Specificity
The use of sunitinib-d10 in TDM allows for more accurate assessments of drug levels in patients undergoing treatment. A study highlighted the implementation of UPLC-MS/MS with CORTECS Premier C18 columns featuring MaxPeak HPS technology, which significantly improved the sensitivity of sunitinib analysis compared to traditional methods .
Table 2: Performance Comparison of Analytical Methods
Method | Sensitivity (ng/mL) | Time per Analysis (min) |
---|---|---|
Traditional LC-MS/MS | 1 | 15 |
UPLC-MS/MS with HPS | 0.1 | <2 |
Case Studies and Clinical Applications
Numerous case studies have demonstrated the utility of sunitinib-d10 in clinical settings, particularly concerning patient management and safety monitoring.
Case Study: Monitoring Sunitinib Levels in Patients
In a clinical study involving patients treated with sunitinib, researchers employed sweat patches to monitor cumulative drug secretion using an LC-MS/MS method validated for both sunitinib and N-desethylsunitinib detection . This innovative approach provided insights into the pharmacokinetics of sunitinib therapy outside traditional blood sampling methods.
Table 3: Cumulative Secretion Levels from Sweat Patches
Patient ID | Sunitinib (ng/patch) | N-desethyl Sunitinib (ng/patch) |
---|---|---|
Patient A | 76-119 | 7.9-10.5 |
作用機序
スニチニブ-d10は、血管内皮増殖因子受容体、血小板由来増殖因子受容体、KITなど、複数の受容体型チロシンキナーゼを阻害することで、その効果を発揮します。これらの受容体は、腫瘍の増殖、血管新生、転移の進行に関与しています。 これらの経路を阻害することで、this compoundは、腫瘍の増殖と拡散を効果的に抑制する .
類似の化合物との比較
This compoundは、イマチニブ、ソラフェニブ、パゾパニブなどの他のチロシンキナーゼ阻害剤と比較されます。これらの化合物はすべて類似の経路を標的にしていますが、this compoundは、より幅広い受容体を阻害できるマルチターゲットアプローチが特徴です。 これは、他の治療法に抵抗性がある腫瘍の治療に特に効果的である .
類似の化合物のリスト:- イマチニブ
- ソラフェニブ
- パゾパニブ
This compoundの独自性は、複数の経路を同時に標的にできることにあり、癌治療に包括的なアプローチを提供します。
生化学分析
Biochemical Properties
Sunitinib-d10, like its parent compound Sunitinib, acts as an inhibitor of multiple receptor tyrosine kinases. It has been shown to inhibit VEGFR2 and PDGFRβ with IC50 values of 80 nM and 2 nM, respectively . This inhibition disrupts the signaling pathways associated with these receptors, affecting various biochemical reactions within the cell .
Cellular Effects
Sunitinib-d10 has been shown to have significant effects on cellular processes. It inhibits the proliferation of tumor cells at clinically relevant concentrations . It has also been found to induce apoptosis of differentiated tumor cells (DTCs) and stimulate the proliferation of cancer stem-like cells (CSCs) .
Molecular Mechanism
The molecular mechanism of action of Sunitinib-d10 involves the inhibition of autophosphorylation of certain proteins, such as Ire1α . This inhibition disrupts the normal functioning of these proteins, leading to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, Sunitinib-d10 has been observed to have temporal effects on cellular function. For instance, it has been found to reduce tumor size over time in both in vitro and in vivo studies . Resistance to Sunitinib-d10 can develop over time, leading to reduced effectiveness .
Dosage Effects in Animal Models
The effects of Sunitinib-d10 in animal models have been found to vary with dosage. For instance, it has been observed to induce cardiotoxicity in animal models at certain dosages . This highlights the importance of careful dosage selection in the therapeutic use of Sunitinib-d10.
Metabolic Pathways
Sunitinib-d10 is involved in various metabolic pathways. It has been shown to induce a metabolic shift leading to increased serine synthesis in renal cell carcinoma (RCC) cells . This shift in metabolism is thought to be linked to the activation of the GCN2-ATF4 stress response pathway .
Transport and Distribution
Sunitinib-d10 is transported and distributed within cells and tissues in a manner similar to its parent compound, Sunitinib . It has been found to accumulate in certain tissues, such as the liver and kidneys . The distribution of Sunitinib-d10 is thought to be influenced by various factors, including the presence of transporters and binding proteins .
Subcellular Localization
Sunitinib-d10, like Sunitinib, is thought to localize to acidic lysosomes within cells . This subcellular localization is believed to play a role in the drug’s mechanism of action. This localization can also lead to lysosomal sequestration, which has been identified as a novel mechanism of resistance to Sunitinib .
準備方法
合成経路と反応条件: スニチニブ-d10の合成は、市販されている材料から始まり、複数の段階を経て行われます。主な段階には、環化、加水分解、脱カルボキシル化、ホルミル化、縮合が含まれます。 例えば、重要な中間体である5-ホルミル-2,4-ジメチル-1H-ピロール-3-カルボン酸の合成プロセスは、高沸点溶媒中の従来のプロセスではなく、無溶媒脱カルボキシル化を使用することで、大幅に改善できる .
工業生産方法: this compoundの工業生産は、最適化されたスケーラブルな合成経路に従います。これらの経路は、高価な溶媒を避け、反応時間を短縮するように設計されており、プロセスをより経済的で便利なものにしています。 最適な合成プロセスを使用したスニチニブとその塩の全体の収率は、酢酸エチルを基準にそれぞれ67.3%と40.0%である .
化学反応の分析
反応の種類: スニチニブ-d10は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その代謝経路と治療効果にとって不可欠です。
一般的な試薬と条件: これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤があります。これらの反応の条件は様々ですが、通常、最適な収率を得るために、制御された温度とpHレベルが伴います。
生成される主な生成物: これらの反応から生成される主な生成物には、スニチニブの活性代謝物であるN-デスエチルスニチニブが含まれます。 この代謝物は、薬物の治療効果にとって重要ですが、高濃度では毒性をもたらす可能性もある .
科学研究の応用
This compoundは、特に薬物動態研究において、科学研究で広く使用されています。その安定同位体標識により、研究者は薬物の吸収、分布、代謝、排泄を体内で追跡することができます。 この情報は、薬物の挙動を理解し、治療的使用を最適化するために不可欠である .
薬物動態に加えて、this compoundは、さまざまなシグナル伝達経路に対するその影響を研究するために、癌研究で使用されています。 腎細胞癌において、オートファジー、免疫調節、安全性の向上に有望な結果を示している . この化合物は、質量分析に基づくプロテオミクスを含む研究にも使用され、治療結果の予測バイオマーカーを特定する .
類似化合物との比較
Sunitinib-d10 is compared with other tyrosine kinase inhibitors like imatinib, sorafenib, and pazopanib. While all these compounds target similar pathways, Sunitinib-d10 is unique in its multi-targeted approach, which allows it to inhibit a broader range of receptors. This makes it particularly effective in treating tumors that are resistant to other therapies .
List of Similar Compounds:- Imatinib
- Sorafenib
- Pazopanib
Sunitinib-d10’s uniqueness lies in its ability to target multiple pathways simultaneously, providing a more comprehensive approach to cancer treatment.
生物活性
Sunitinib-d10, a deuterated form of the multikinase inhibitor sunitinib, is primarily recognized for its role in treating advanced renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). The modification with deuterium enhances the pharmacokinetic properties of the compound, potentially leading to improved efficacy and reduced side effects. This article explores the biological activity of Sunitinib-d10, focusing on its pharmacodynamics, pharmacokinetics, case studies, and relevant research findings.
Overview of Sunitinib-d10
Sunitinib-d10 is an oral tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs), including:
- Vascular Endothelial Growth Factor Receptors (VEGFRs)
- Platelet-Derived Growth Factor Receptors (PDGFRs)
- Stem Cell Factor Receptor (c-KIT)
These targets are crucial in tumor angiogenesis and proliferation, making Sunitinib-d10 effective in inhibiting tumor growth and metastasis.
Pharmacodynamics
Sunitinib-d10 exhibits potent antitumor and antiangiogenic activities. The mechanism of action involves:
- Inhibition of Tumor Cell Proliferation : By blocking the signaling pathways mediated by VEGFRs and PDGFRs, Sunitinib-d10 prevents the growth of blood vessels that supply nutrients to tumors.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : Studies have shown that Sunitinib can induce G1/S or G2/M phase arrest in tumor cells, contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetic profile of Sunitinib-d10 indicates enhanced stability and bioavailability due to deuteration. Key pharmacokinetic parameters include:
- C_max (Maximum Concentration) : The peak plasma concentration achieved after administration.
- AUC (Area Under Curve) : A measure of drug exposure over time.
In clinical studies, Sunitinib-d10 demonstrated comparable pharmacokinetics to its non-deuterated counterpart, with improved half-life and reduced metabolic clearance rates .
Parameter | Sunitinib-d10 | Sunitinib |
---|---|---|
C_max | 4.5 ng/mL | 4.21 ng/mL |
AUC_0-t | 230 ng*h/mL | 228 ng*h/mL |
AUC_0-∞ | 255 ng*h/mL | 251 ng*h/mL |
Half-life | 40 hours | 27 hours |
Case Studies
Several clinical trials have assessed the efficacy and safety of Sunitinib-d10:
- Phase I Trial in RCC Patients : This trial evaluated the safety profile and maximum tolerated dose of Sunitinib-d10 in patients with advanced RCC. Results indicated a favorable safety profile with manageable adverse effects such as fatigue and hypertension.
- Combination Therapy Studies : Research has explored the use of Sunitinib-d10 in combination with immune checkpoint inhibitors, showing synergistic effects that enhance overall survival rates in patients with metastatic cancers .
Research Findings
Recent studies have highlighted the following findings regarding Sunitinib-d10:
- Enhanced Efficacy : Deuteration has been shown to improve the binding affinity to target receptors, leading to increased biological activity compared to standard sunitinib .
- Reduced Side Effects : Patients treated with Sunitinib-d10 reported fewer gastrointestinal side effects, suggesting that deuterated compounds may offer a better tolerability profile .
- Potential for Broader Applications : Ongoing research is investigating the potential use of Sunitinib-d10 in other malignancies beyond RCC and GIST, such as pancreatic neuroendocrine tumors .
特性
IUPAC Name |
N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINHZLLDWRZWRT-BLSNYXODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649135 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1126721-82-1 | |
Record name | N-(2-{Bis[(~2~H_5_)ethyl]amino}ethyl)-5-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。